

Spectroscopic Data of 3-Iodopyridin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-Iodopyridin-4-ol

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This technical guide provides a comprehensive overview of the spectroscopic properties of **3-iodopyridin-4-ol**, a key heterocyclic compound of interest to researchers and professionals in the fields of pharmaceutical development, organic synthesis, and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds and general principles of spectroscopy. It also includes detailed, standardized experimental protocols for acquiring such data.

Chemical Structure and Properties

- IUPAC Name: **3-iodopyridin-4-ol**
- CAS Number: 89282-03-1[1]
- Molecular Formula: C₅H₄INO
- Molecular Weight: 221.00 g/mol [1]

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- Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-iodopyridin-4-ol**. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Predicted ^1H NMR Data

The predicted ^1H NMR spectrum of **3-iodopyridin-4-ol** in a suitable deuterated solvent (e.g., DMSO- d_6) would be expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The presence of the electron-donating hydroxyl group and the electron-withdrawing iodine atom will influence the chemical shifts.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2	8.0 - 8.2	d	~5
H-5	6.8 - 7.0	d	~7
H-6	7.8 - 8.0	dd	~5, ~2

Predicted ^{13}C NMR Data

The predicted ^{13}C NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The carbon atom bearing the iodine (C-3) is expected to have a significantly lower chemical shift due to the heavy atom effect.

Carbon	Predicted Chemical Shift (ppm)
C-2	145 - 150
C-3	90 - 95
C-4	160 - 165
C-5	115 - 120
C-6	140 - 145

Predicted IR Data

The infrared spectrum of solid **3-iodopyridin-4-ol** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (H-bonded)	3200 - 2500	Broad, Strong
C-H stretch (aromatic)	3100 - 3000	Medium
C=C stretch (aromatic)	1600 - 1450	Medium to Strong
C-N stretch (aromatic)	1350 - 1250	Medium
C-O stretch	1250 - 1180	Strong
C-I stretch	600 - 500	Medium

Predicted Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, **3-iodopyridin-4-ol** is expected to show a prominent molecular ion peak.

Fragment	Predicted m/z	Relative Intensity
[M] ⁺	221	High
[M-I] ⁺	94	Medium
[M-CO] ⁺	193	Low

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid organic compounds like **3-iodopyridin-4-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Weigh approximately 5-10 mg of **3-iodopyridin-4-ol**.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or MeOD) in a standard 5 mm NMR tube to a final volume of approximately 0.6 mL.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
- Cap the tube and ensure the sample is fully dissolved and the solution is homogeneous.
- Data Acquisition:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire a 1H NMR spectrum using a standard pulse sequence.
 - Acquire a ^{13}C NMR spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **3-iodopyridin-4-ol** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press.
 - Apply pressure to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record the spectrum over the range of 4000-400 cm^{-1} .

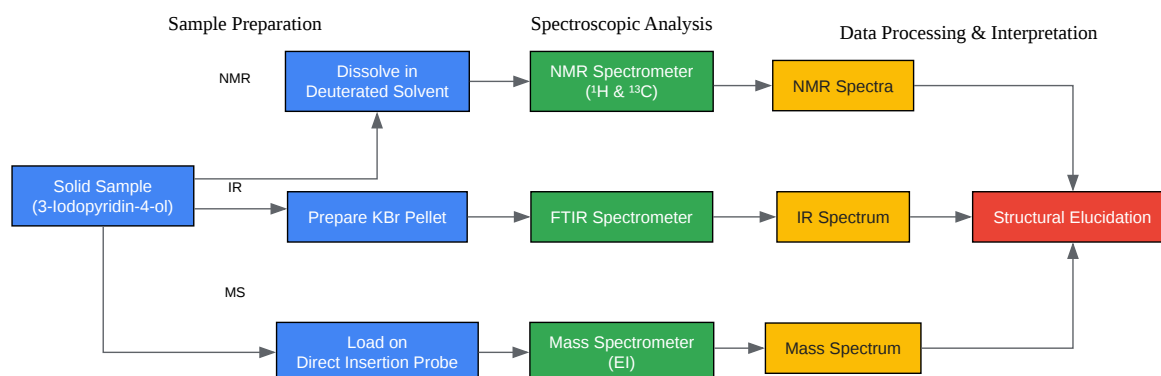
- Acquire a background spectrum of the empty sample compartment to subtract from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction:
 - For a solid sample, use a direct insertion probe. Place a small amount of **3-iodopyridin-4-ol** into a capillary tube and insert it into the probe.
- Ionization (Electron Ionization - EI):
 - Introduce the sample into the ion source of the mass spectrometer.
 - Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- Data Acquisition:
 - Scan a range of mass-to-charge (m/z) ratios (e.g., 50-300 amu) to detect the molecular ion and fragment ions.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of a solid organic compound is depicted below.



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Caption: General workflow for spectroscopic analysis of a solid organic compound.

This guide serves as a valuable resource for researchers and professionals, providing foundational knowledge and practical protocols for the spectroscopic characterization of **3-iodopyridin-4-ol**. The provided predicted data offers a baseline for comparison with experimentally obtained spectra.

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References

- 1. 3-ヨードピリジン-4-オール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

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